molecular formula C16H18N6O B2648655 2-[(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyrimidine CAS No. 2379994-43-9

2-[(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyrimidine

Cat. No.: B2648655
CAS No.: 2379994-43-9
M. Wt: 310.361
InChI Key: JLDRMXKMHJTRKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyrimidine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. The compound consists of a pyrazolo[1,5-a]pyrazine moiety linked to a piperidine ring, which is further connected to a pyrimidine ring through a methoxy group. This intricate structure allows for diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyrimidine typically involves multi-step organic reactions. One common approach is the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates, followed by condensation with hydrazine . This method provides concise access to the pyrazolo[1,5-a]pyrazine core. The piperidine ring can be introduced through nucleophilic substitution reactions, and the final methoxy linkage to the pyrimidine ring is achieved via etherification reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-[(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound .

Scientific Research Applications

2-[(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting biochemical pathways essential for the survival of pathogens. Additionally, its fluorescent properties allow it to be used as a probe for monitoring cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-3-yl)methoxy]pyrimidine is unique due to its combination of the pyrazolo[1,5-a]pyrazine, piperidine, and pyrimidine rings, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O/c1-3-13(12-23-16-18-5-2-6-19-16)11-21(9-1)15-14-4-7-20-22(14)10-8-17-15/h2,4-8,10,13H,1,3,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDRMXKMHJTRKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CN3C2=CC=N3)COC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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